molecular formula C7H3BrClFO4S B6216922 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid CAS No. 2743432-26-8

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid

Cat. No. B6216922
CAS RN: 2743432-26-8
M. Wt: 317.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid (BCSAF) is a halogenated carboxylic acid that has been widely studied in recent decades due to its potential applications in organic synthesis and medicinal chemistry. BCSAF has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. BCSAF is also known to have a range of biochemical and physiological effects, making it an attractive target for further research.

Scientific Research Applications

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. In medicinal chemistry, 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has been used to synthesize a range of drugs, including anti-cancer agents and antifungals. In materials science, 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has been used to synthesize a range of polymers and other materials.

Mechanism of Action

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid is known to act as a proton donor, donating a proton to a target molecule. This proton donation can lead to a range of effects, depending on the target molecule. For example, it can lead to the formation of a new bond between two molecules, or it can lead to the activation of certain functional groups on a molecule.
Biochemical and Physiological Effects
2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid can inhibit the growth of a range of bacteria, including E. coli and S. aureus. It has also been shown to inhibit the growth of certain fungi, including Candida albicans. In vivo studies have shown that 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid can reduce the levels of certain inflammatory markers in mice, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without significant degradation. It is also relatively inexpensive, making it an attractive option for research. However, there are some limitations to the use of 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid in laboratory experiments. It is toxic, and therefore must be handled with care. It is also volatile, and can easily evaporate if not properly contained.

Future Directions

There are a number of potential future directions for research on 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid. One potential direction is to further explore its potential applications in medicinal chemistry, such as the synthesis of new drugs or the development of new drug delivery systems. Another potential direction is to explore its potential applications in materials science, such as the synthesis of new polymers or the development of new materials. Additionally, further research could be conducted on its biochemical and physiological effects, such as its potential anti-inflammatory or anti-bacterial properties. Finally, further research could be conducted on its mechanism of action, such as its role in proton donation or its role in the activation of certain functional groups.

Synthesis Methods

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid can be synthesized from the reaction of 2-bromo-6-fluorobenzoic acid with chlorosulfonic acid in the presence of a catalyst such as pyridine. The reaction is typically carried out in an inert atmosphere at a temperature of 80-100°C for several hours. The product is then isolated by precipitation and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid involves the introduction of a bromine, chlorine, and sulfonyl group onto a fluorobenzoic acid molecule.", "Starting Materials": [ "2-fluorobenzoic acid", "sulfuric acid", "phosphorus pentachloride", "sodium bromide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "2-fluorobenzoic acid is reacted with phosphorus pentachloride and sulfuric acid to form 2-chlorobenzoic acid.", "2-chlorobenzoic acid is then reacted with sodium bromide and acetic acid to form 2-bromobenzoic acid.", "2-bromobenzoic acid is then reacted with sulfuric acid and chlorosulfonic acid to form 2-bromo-3-(chlorosulfonyl)benzoic acid.", "Finally, 2-bromo-3-(chlorosulfonyl)benzoic acid is reacted with hydrogen peroxide to introduce a fluorine atom and form 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid." ] }

CAS RN

2743432-26-8

Molecular Formula

C7H3BrClFO4S

Molecular Weight

317.5

Purity

95

Origin of Product

United States

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